Cyclopropanesulphonylbenzene

Description

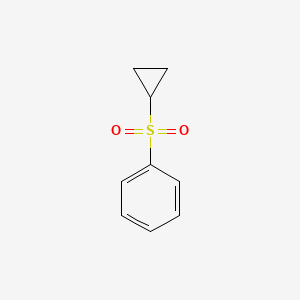

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

cyclopropylsulfonylbenzene |

InChI |

InChI=1S/C9H10O2S/c10-12(11,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

ASCDEFWCUMHIMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropanesulphonylbenzene

Direct Sulfonylation Approaches to Aryl Sulfones

Direct sulfonylation methods aim to form the C-S bond between the cyclopropane (B1198618) ring and the phenylsulfonyl group. While the classic Friedel-Crafts reaction is a cornerstone for acylating and alkylating aromatic compounds, its application for the direct sulfonylation of an unactivated cyclopropane ring is not a commonly reported high-yield procedure. iitk.ac.inorganic-chemistry.orgmasterorganicchemistry.com Alternative strategies often begin with functionalized cyclopropane precursors or employ indirect methods to achieve the desired aryl cyclopropyl (B3062369) sulfone structure.

One notable approach involves the cycloaddition of arylthiocarbenes to styrene (B11656). tandfonline.com In this method, aryl chloromethyl sulfides react with an excess of styrene in the presence of a strong base like potassium t-butoxide at low temperatures to stereospecifically yield cis-1-(arylsulphonyl)-2-phenylcyclopropanes after oxidation of the intermediate sulfide (B99878). tandfonline.com Another strategy involves the sulfonylation of a cyclopropane precursor, such as cyclopropanecarboxylic acid, with benzenesulfonyl chloride, followed by subsequent transformations. vulcanchem.com A general one-pot method has also been developed involving the alkylation of lithiomethyl phenyl sulfone with an epoxide, which is then followed by cyclization to form the cyclopropyl sulfone. rsc.org

| Method | Precursors | Reagents | Key Features |

|---|---|---|---|

| Carbene Cycloaddition | Aryl chloromethyl sulfide, Styrene | Potassium t-butoxide | Forms cis-1-(arylsulphonyl)-2-phenylcyclopropanes. tandfonline.com |

| Precursor Sulfonylation | Cyclopropanecarboxylic acid | Benzenesulfonyl chloride | Functionalized cyclopropane is the starting point. vulcanchem.com |

| One-Pot Alkylation/Cyclization | Methyl phenyl sulfone, Epoxide | n-Butyllithium | Forms the cyclopropane ring from a sulfone-stabilized carbanion. rsc.org |

Cyclopropanation Strategies for Sulfonyl-substituted Cyclopropanes

A more common and versatile strategy for synthesizing cyclopropyl sulfones involves the cyclopropanation of an alkene that already contains a sulfonyl group, such as phenyl vinyl sulfone. This approach leverages well-established methods for three-membered ring formation.

The classic Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) (CH₂I₂), is a widely used method for converting alkenes to cyclopropanes. wikipedia.orgwikiwand.com However, its application to electron-deficient alkenes like vinyl sulfones is not straightforward. Research has shown that applying the standard Simmons-Smith procedure to ethyl vinyl sulfone fails to produce the desired cyclopropanated product, instead yielding intractable mixtures. tandfonline.com

Despite the failure of the classic method, various modifications have been developed that may offer viable routes. tandfonline.com

The Furukawa Modification : This variant uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. wikipedia.org It is often more effective for a range of alkenes, including those that are cationically polymerizable like vinyl ethers. wikipedia.org

The Charette Modification : This approach can utilize aryldiazo compounds as the carbene precursor in the presence of zinc halides, providing access to aryl-substituted cyclopropanes. acs.org

Phase-Transfer Catalysis : Cyclopropanation of vinyl sulfones has been successfully achieved using phase-transfer catalysis with a haloform (like chloroform) and a strong aqueous base, a method that works where other standard procedures fail. tandfonline.com

When a hydroxyl group is present in the alkene substrate, it can coordinate with the zinc reagent, directing the cyclopropanation to occur cis to the hydroxyl group, a powerful tool for stereocontrol. wikipedia.orgwikiwand.com

| Reaction Variant | Reagents | Substrate Example | Outcome |

|---|---|---|---|

| Classic Simmons-Smith | Zn-Cu, CH₂I₂ | Ethyl vinyl sulfone | Fails to produce cyclopropane; results in intractable mixtures. tandfonline.com |

| Furukawa Modification | Et₂Zn, CH₂I₂ | General Alkenes | More reactive than classic method; useful for vinyl ethers. wikipedia.org |

| Phase-Transfer Catalysis | CHCI₃, 50% NaOH, TEBAC | Ethyl vinyl sulfone | Successful cyclopropanation. tandfonline.com |

The reaction of α,β-unsaturated sulfones with diazo compounds, such as diazomethane (B1218177) (CH₂N₂), is a well-documented route that typically proceeds via a 1,3-dipolar cycloaddition mechanism. ru.nl The initial product is a 1-pyrazoline, which can be unstable and may rearrange to the more stable 2-pyrazoline (B94618) isomer, especially in the presence of trace acid or base. ru.nl Subsequent thermal or photochemical extrusion of nitrogen gas (N₂) from the pyrazoline intermediate can yield the desired cyclopropane ring. capes.gov.br

The uncatalyzed cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate requires harsh conditions, such as heating the neat reactants in a sealed vessel at 100-170 °C. nih.gov The use of transition metal catalysts can facilitate these reactions under milder conditions. For example, the reaction of chiral vinyl p-tolyl sulfoxide (B87167) with diphenyldiazomethane proceeds with high diastereoselectivity to give the corresponding cyclopropane. capes.gov.br

| Diazo Compound | Substrate | Conditions | Intermediate/Product |

|---|---|---|---|

| Diazomethane | Divinyl sulfone | Base-free ether | 1-Pyrazoline. ru.nl |

| Diazomethane | Phenyl vinyl sulfone | Not specified | Forms pyrazolines. ru.nl |

| Ethyl diazoacetate | Phenyl vinyl sulfide | 100-170 °C, uncatalyzed | Cyclopropyl sulfide. nih.gov |

| Diphenyldiazomethane | Chiral (S)-(+)-vinyl p-tolyl sulfoxide | Not specified | Diastereoselective formation of cyclopropane. capes.gov.br |

Carbenoid insertion reactions represent a powerful method for C-C bond formation. chemtube3d.comwiley-vch.de While often associated with intramolecular C-H insertion to form cyclic systems, related strategies can be used to construct cyclopropanes. chemtube3d.comcdnsciencepub.com A distinct and convenient one-pot approach to cyclopropyl sulfones involves the successive alkylation and cyclization of a sulfone-stabilized carbanion. rsc.org

In this methodology, lithiomethyl phenyl sulfone is first generated by treating methyl phenyl sulfone with a strong base like n-butyllithium. This carbanion then acts as a nucleophile, reacting with an epoxide to open the ring. The resulting intermediate, a γ-hydroxy sulfone, undergoes an intramolecular cyclization upon treatment with another equivalent of base, displacing the hydroxyl group to form the cyclopropane ring and furnishing the target cyclopropyl sulfone. rsc.org This method avoids the use of potentially explosive diazo compounds and provides a general route to various cyclopropyl sulfones. rsc.org

Transition metal catalysis significantly broadens the scope and efficiency of cyclopropanation reactions, particularly those using diazo compounds as carbene precursors. researchgate.netorganic-chemistry.org These catalysts facilitate the decomposition of the diazo compound to generate a metal carbene intermediate, which then transfers the carbene moiety to an alkene. wiley-vch.de

A variety of metals have been shown to be effective, each with its own characteristic reactivity and selectivity profile.

Cobalt Catalysis : A cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate has been developed as a scalable and lower-temperature alternative to the uncatalyzed thermal reaction. nih.gov The resulting cyclopropyl sulfide can be readily oxidized to the corresponding cyclopropanesulphonylbenzene.

Rhodium Catalysis : Rhodium catalysts, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are highly effective for intramolecular carbenoid insertions and are also widely used for intermolecular cyclopropanations. cdnsciencepub.com

Ruthenium Catalysis : Chiral ruthenium complexes have been used for the direct diastereo- and enantioselective cyclopropanation of alkenes with sulfinyl-substituted diazo compounds, yielding enantioenriched cyclopropanes. researchgate.net

Palladium Catalysis : Palladium acetate, in conjunction with diazomethane, has been employed in the cyclopropanation of alkenylboronic esters. marquette.edu

| Metal Catalyst | Carbene Precursor | Substrate | Key Feature |

|---|---|---|---|

| Cobalt(II) complex | Ethyl diazoacetate | Phenyl vinyl sulfide | Provides a scalable, low-temperature route. nih.gov |

| Rh₂(OAc)₄ | Diazo sulfones | Benzyl-substituted sulfones | Used for intramolecular C-H insertion to form fused rings. cdnsciencepub.com |

| Ru(II)-Pheox | ((2-diazo-1,1-difluoroethyl)sulfinyl)benzene | Alkenes | High diastereo- and enantioselectivity. researchgate.net |

| Pd(OAc)₂ | Diazomethane | Alkenylboronic esters | Effective for functionalized alkenes. marquette.edu |

Electrosynthesis Pathways for Organosulfur Compounds

Electroorganic synthesis has emerged as a valuable, green, and sustainable methodology for preparing organosulfur compounds, including sulfones. nih.govresearchgate.netsioc-journal.cn This technology uses traceless electrons to drive chemical transformations, often minimizing waste and avoiding harsh reagents. acs.org While specific electrochemical routes for the industrial production of this compound are not widely documented, the principles of electrosynthesis offer several plausible pathways.

The electrochemical formation of C-S bonds is a key area of research. sioc-journal.cn General methods for synthesizing sulfones often involve the reaction of sulfonyl precursors with alkenes under electrochemical conditions. For instance, the anodic oxidation of sulfonyl hydrazides can generate sulfonyl radicals, which then add to alkenes to form β-alkoxy or other substituted sulfones. acs.org Another approach involves the electrochemical synthesis of vinyl sulfones from sodium sulfinates and olefins. organic-chemistry.org The sulfinate anion itself can also be generated electrochemically and used in subsequent substitution reactions. thieme-connect.de These established electrochemical methods for sulfone synthesis suggest that a targeted electrosynthesis of this compound, likely through the reaction of a phenylsulfonyl precursor with a cyclopropane synthon under electrolytic conditions, is a feasible though currently underexplored strategy. nih.govacs.org

Building Block Approaches in this compound Synthesis

The synthesis of this compound can be efficiently achieved through building block approaches, which involve the coupling of pre-functionalized molecular fragments. wikipedia.org These strategies offer modularity and control over the final molecular architecture. Key methodologies involve either constructing the cyclopropane ring onto a phenylsulfonyl moiety or attaching the phenylsulfonyl group to a pre-existing cyclopropane scaffold.

One prominent strategy involves the reaction of sulfone-stabilized carbanions with reagents that facilitate ring closure. A general one-pot method for synthesizing cyclopropyl sulfones has been demonstrated through the alkylation of lithiomethyl phenyl sulfone with an epoxide, followed by cyclization of the intermediate carbanion. rsc.org This approach builds the cyclopropane ring directly onto the sulfone building block.

Another key building block is sodium benzenesulfinate (B1229208), which serves as a versatile nucleophile for introducing the phenylsulfonyl group. semanticscholar.orgrsc.org Palladium-catalyzed coupling reactions between sodium sulfinates and appropriate coupling partners are effective for forming the crucial carbon-sulfur bond. rsc.org For instance, the coupling of sodium benzenesulfinate with allylic alcohols, catalyzed by a palladium acetate/triphenylphosphine system, yields allyl phenyl sulfones, which can be precursors to cyclopropyl systems. rsc.org

Intramolecular cyclization represents another important building block strategy. Primary haloalkanes that contain an appropriately positioned electron-withdrawing group, such as a phenylsulfonyl group, can undergo cyclization upon treatment with a strong base to form a cyclopropane ring. wikipedia.org

More contemporary methods utilize advanced cross-coupling reactions. Nickel-catalyzed reductive cross-coupling, for example, can join cyclopropylamine (B47189) NHP esters with (hetero)aryl halides, providing direct access to 1-arylcyclopropylamines, which are structurally related to the target compound. organic-chemistry.org Similarly, cobalt-catalyzed cross-coupling between cyclopropyl Grignard reagents and alkyl iodides demonstrates the utility of pre-formed cyclopropyl units in building more complex molecules. organic-chemistry.org The development of enantioconvergent radical cross-coupling reactions of racemic cyclopropyl halides with terminal alkynes using copper catalysis also provides a pathway to chiral cyclopropane building blocks. sustech.edu.cn

The following tables detail specific examples of building block approaches relevant to the synthesis of this compound and related structures.

Table 1: One-Pot Synthesis of Cyclopropyl Phenyl Sulfones rsc.org

| Phenylsulfonyl Building Block | Epoxide Reagent | Product |

| Lithiomethyl phenyl sulfone | Propylene oxide | 2-Methyl-1-(phenylsulfonyl)cyclopropane |

| Lithiomethyl phenyl sulfone | Styrene oxide | 2-Phenyl-1-(phenylsulfonyl)cyclopropane |

| Lithiomethyl phenyl sulfone | Cyclohexene oxide | 7-(Phenylsulfonyl)bicyclo[4.1.0]heptane |

Table 2: Cross-Coupling Reactions for Aryl Cyclopropane Synthesis organic-chemistry.org

| Cyclopropyl Building Block | Aryl Halide/Triflate | Catalyst System | Product |

| Cyclopropylmagnesium bromide | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | 1-Cyclopropyl-4-methylbenzene |

| Cyclopropylmagnesium bromide | 4-Bromoanisole | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | 1-Cyclopropyl-4-methoxybenzene |

| Potassium cyclopropyltrifluoroborate | 4-Chloroacetophenone | Pd₂(dba)₃ / SPhos | 1-(4-Cyclopropylphenyl)ethan-1-one |

These building block strategies highlight the versatility and efficiency of modern synthetic organic chemistry in constructing specifically substituted cyclopropane rings. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the cyclopropyl and phenyl rings.

Chemical Reactivity and Transformations of Cyclopropanesulphonylbenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving cyclopropanesulphonylbenzene can primarily occur at the electrophilic sulfur atom of the sulfonyl group. These reactions are fundamental to the synthesis of various sulfonate esters and sulfonamides.

Reactions at the Sulfonyl Group

The sulfur atom in the cyclopropanesulphonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms and the benzene (B151609) ring. This makes it susceptible to attack by nucleophiles. In these reactions, the cyclopropanesulphonate moiety acts as a leaving group. Generally, nucleophilic substitution at a tetracoordinate sulfur atom, such as in arenesulfonyl derivatives, can proceed with the displacement of a leaving group attached to the sulfur. mdpi.com These reactions are analogous to nucleophilic acyl substitution.

Common nucleophiles that react at the sulfonyl center include alkoxides, phenoxides, and amines, leading to the formation of sulfonate esters and sulfonamides, respectively. The general scheme for this transformation can be represented as:

C₃H₅SO₂-Ph + Nu⁻ → C₃H₅SO₂-Nu + Ph⁻

However, the phenyl group is a very poor leaving group. A more common scenario for substitution at the sulfonyl group involves a better leaving group, such as a halide, attached to the sulfur. For instance, in cyclopropanesulphonyl chloride, the chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

S_N1 and S_N2 Mechanistic Considerations

Nucleophilic substitution reactions can proceed through different mechanisms, primarily distinguished as unimolecular (S_N1) and bimolecular (S_N2). youtube.com

S_N1 Reaction: This is a two-step mechanism where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. chemicalnote.com The rate of an S_N1 reaction depends only on the concentration of the substrate. youtube.commasterorganicchemistry.com S_N1 reactions are favored by stable carbocation intermediates, weak nucleophiles, and polar protic solvents. libretexts.org

S_N2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. chemicalnote.com The reaction proceeds through a single transition state. mdpi.com The rate of an S_N2 reaction depends on the concentration of both the substrate and the nucleophile. youtube.comchemicalnote.com This pathway is favored by strong nucleophiles, unhindered substrates, and polar aprotic solvents. libretexts.org

For nucleophilic substitutions at the sulfonyl sulfur of arenesulfonyl compounds, the reaction is generally considered to proceed via a concerted S_N2-type mechanism. mdpi.comresearchgate.net This involves a direct displacement at the sulfur atom. The formation of a highly unstable pentacoordinate sulfur intermediate or a sulfonyl cation (an S_N1-like pathway) is generally not favored. The S_N2 reaction at a tetrahedral sulfur atom, similar to a carbon center, typically occurs with an inversion of configuration at the sulfur atom. mdpi.com Therefore, reactions of derivatives like cyclopropanesulphonyl chloride with nucleophiles are expected to follow an S_N2 pathway.

| Feature | S_N1 Mechanism | S_N2 Mechanism |

| Kinetics | Unimolecular (Rate = k[Substrate]) youtube.com | Bimolecular (Rate = k[Substrate][Nucleophile]) chemicalnote.com |

| Mechanism | Two-step (carbocation intermediate) chemicalnote.com | One-step (concerted) chemicalnote.com |

| Stereochemistry | Racemization chemicalnote.com | Inversion of configuration mdpi.com |

| Substrate | Favored by stable carbocations (e.g., tertiary) masterorganicchemistry.com | Favored by unhindered centers (e.g., methyl, primary) chemicalnote.com |

| Nucleophile | Weak nucleophiles are effective libretexts.org | Requires strong nucleophiles libretexts.org |

| Solvent | Favored by polar protic solvents libretexts.org | Favored by polar aprotic solvents libretexts.org |

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com The substituent already present on the benzene ring influences both the rate of the reaction and the position (ortho, meta, or para) of the incoming electrophile.

The cyclopropanesulphonyl group (-SO₂-C₃H₅) is an electron-withdrawing group. The sulfonyl group decreases the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. Such groups are known as deactivating groups. Furthermore, electron-withdrawing groups direct incoming electrophiles primarily to the meta position. This is because the positive charge of the arenium ion intermediate is destabilized by the electron-withdrawing group when the attack occurs at the ortho or para positions.

Halogenation

Halogenation involves the substitution of a hydrogen atom on the benzene ring with a halogen (e.g., chlorine or bromine). libretexts.org This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to generate a more potent electrophile. youtube.com

Given the meta-directing nature of the cyclopropanesulphonyl group, the halogenation of this compound is expected to yield the meta-substituted product.

Reaction: this compound + Br₂ --(FeBr₃)--> 1-Bromo-3-(cyclopropylsulfonyl)benzene + HBr

| Reagent | Catalyst | Product |

| Br₂ | FeBr₃ | 1-Bromo-3-(cyclopropylsulfonyl)benzene |

| Cl₂ | AlCl₃ | 1-Chloro-3-(cyclopropylsulfonyl)benzene |

Nitration

Nitration is the introduction of a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com

As a deactivating, meta-directing group, the cyclopropanesulphonyl substituent will direct the incoming nitro group to the meta position.

Reaction: this compound + HNO₃ --(H₂SO₄)--> 1-(Cyclopropylsulfonyl)-3-nitrobenzene + H₂O

| Reagent | Catalyst | Electrophile | Product |

| HNO₃ | H₂SO₄ | Nitronium ion (NO₂⁺) youtube.com | 1-(Cyclopropylsulfonyl)-3-nitrobenzene |

Sulfonation

Sulfonation is the substitution of a hydrogen atom with a sulfonic acid group (-SO₃H). wikipedia.org This reaction is typically performed using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). byjus.comyoutube.com Sulfur trioxide is a powerful electrophile that is attacked by the benzene ring. youtube.com Aromatic sulfonation is a reversible reaction. wikipedia.orgyoutube.com

The sulfonation of this compound will result in the introduction of a second sulfonic acid-type group at the meta position relative to the existing cyclopropanesulphonyl group.

Reaction: this compound + SO₃ --(H₂SO₄)--> 3-(Cyclopropylsulfonyl)benzenesulfonic acid

| Reagent | Electrophile | Product |

| SO₃ / H₂SO₄ | Sulfur trioxide (SO₃) youtube.com | 3-(Cyclopropylsulfonyl)benzenesulfonic acid |

Friedel-Crafts Reactions

The Friedel-Crafts reactions, which include alkylation and acylation, are fundamental electrophilic aromatic substitution reactions. chemguide.co.ukmasterorganicchemistry.comlibretexts.orgchemistrysteps.commt.com The feasibility of these reactions on the benzene ring of this compound is dictated by the electronic nature of the cyclopropanesulphonyl substituent.

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms, which pull electron density away from the benzene ring through both inductive and resonance effects. Consequently, the benzene ring in this compound is significantly deactivated towards electrophilic attack. wikipedia.org

Friedel-Crafts Alkylation: This reaction involves the substitution of an alkyl group onto the aromatic ring. libretexts.orgmt.comyoutube.com Due to the strong deactivating nature of the sulfonyl group, Friedel-Crafts alkylation of this compound is generally difficult to achieve under standard conditions. The deactivated ring is less nucleophilic and therefore less reactive towards the carbocation electrophiles generated in these reactions. libretexts.orgchemistrysteps.com

Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic ring. chemguide.co.ukchemistrysteps.com Similar to alkylation, Friedel-Crafts acylation is also challenging with highly deactivated substrates like this compound. chemistrysteps.com The acylium ion electrophile requires a sufficiently nucleophilic aromatic ring to react.

In cases where Friedel-Crafts reactions can be forced to proceed, harsher reaction conditions, such as higher temperatures and stronger Lewis acid catalysts, may be required. However, such conditions can also lead to side reactions and decomposition.

Regioselectivity and Directing Effects

In electrophilic aromatic substitution reactions, the existing substituent on the benzene ring directs the incoming electrophile to a specific position. The cyclopropanesulphonyl group, being a strong electron-withdrawing group, acts as a meta-director. wikipedia.org

This directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions) formed upon electrophilic attack at the ortho, para, and meta positions.

Ortho and Para Attack: When the electrophile attacks the ortho or para position, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly attached to the sulfonyl group. This is a highly destabilized arrangement because the electron-withdrawing sulfonyl group intensifies the positive charge.

Meta Attack: In contrast, when the electrophile attacks the meta position, the positive charge in the resonance structures of the arenium ion is never placed on the carbon atom bearing the sulfonyl group. This avoids the highly destabilized resonance contributor, making the meta intermediate less unstable compared to the ortho and para intermediates.

Therefore, electrophilic substitution on this compound, if it occurs, will predominantly yield the meta-substituted product.

| Reaction Type | Reactivity | Directing Effect |

| Friedel-Crafts Alkylation | Strongly Deactivated | meta-directing |

| Friedel-Crafts Acylation | Strongly Deactivated | meta-directing |

Cyclopropane (B1198618) Ring-Opening Reactions

The three-membered ring of cyclopropane is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. The presence of the electron-withdrawing phenylsulfonyl group activates the cyclopropane ring for nucleophilic attack.

Nucleophile-Mediated Ring Opening

The phenylsulfonyl group polarizes the C-C bonds of the cyclopropane ring, making the carbon atoms electrophilic. This facilitates ring-opening by nucleophiles. nih.gov The reaction generally proceeds via an Sₙ2-type mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. iitk.ac.in

The kinetics of nucleophilic ring-opening of activated cyclopropanes are typically second-order, depending on the concentrations of both the cyclopropane substrate and the nucleophile. nih.govbohrium.com The rate of the reaction is influenced by the nucleophilicity of the attacking species and the electrophilicity of the cyclopropane ring.

From a stereochemical perspective, the nucleophilic ring-opening of cyclopropanes often proceeds with inversion of configuration at the carbon atom that is attacked. This is consistent with an Sₙ2-like backside attack by the nucleophile. iitk.ac.in For instance, if a chiral substituted this compound were to undergo ring-opening, the stereochemistry of the product would be determined by the trajectory of the incoming nucleophile relative to the leaving group (in this case, the rest of the cyclopropane ring).

In cases where the cyclopropane ring of this compound is further substituted, the regioselectivity of the nucleophilic attack becomes a key consideration. The attack will preferentially occur at the carbon atom that can best accommodate a partial negative charge in the transition state and is sterically most accessible.

| Nucleophile | Expected Product |

| Thiophenoxide | 1-Phenyl-3-(phenylthio)propyl sulfone |

| Azide | 1-Azido-3-phenylpropyl sulfone |

| Malonate ester | Diethyl 2-(3-phenyl-3-(phenylsulfonyl)propyl)malonate |

Radical-Induced Ring Opening

The cyclopropane ring can also be opened through radical-mediated processes. nih.govnih.gov This typically involves the formation of a cyclopropylmethyl radical, which can undergo rapid ring-opening to form a homoallylic radical. In the context of this compound, a radical initiator can abstract a hydrogen atom or a radical species can add to the molecule to initiate the process.

The regioselectivity of the radical ring-opening is influenced by the stability of the resulting open-chain radical. The presence of electronegative substituents can affect this selectivity. rsc.org For this compound, the phenylsulfonyl group would stabilize an adjacent radical through resonance, potentially influencing the direction of ring cleavage. Recent research has highlighted photochemical methods for the radical ring-opening of cyclopropanols, which proceed via a β-carbonyl radical, suggesting that functional groups significantly direct the regioselectivity. chemrxiv.org

Acid-Catalyzed Ring Opening

While specific studies detailing the acid-catalyzed ring-opening of this compound are not extensively documented, the mechanism can be inferred from the behavior of other activated cyclopropanes. In an acidic medium, catalysis can occur in two potential ways. First, protonation of an oxygen atom on the sulfonyl group would increase the electron-withdrawing capacity of the substituent, further enhancing the electrophilicity of the cyclopropane ring and making it more susceptible to attack by weak nucleophiles.

Alternatively, direct protonation of the cyclopropane ring can lead to the formation of a carbocationic intermediate. The subsequent attack by a nucleophile would then lead to the ring-opened product. The regioselectivity of such an attack would be dictated by the relative stability of the possible carbocationic species involved.

Base-Mediated Ring Opening

The reaction of this compound with strong nucleophiles, which are often basic, is a well-characterized process that proceeds via the SN2 mechanism described previously. nih.gov The term "base-mediated" can refer to reactions where a strong nucleophile, such as an alkoxide or thiophenolate, initiates the ring-opening.

The reaction is initiated by the nucleophilic attack on a ring carbon, cleaving the distal C-C bond to form a resonance-stabilized carbanion alpha to the sulfonyl group. This is followed by protonation to give the final product. The reaction is considered a formal 1,3-addition across the cyclopropane.

| Nucleophile | Solvent | Product Structure | Reaction Type |

|---|---|---|---|

| Thiophenolates (ArS⁻) | DMSO | PhSO₂CH₂CH₂CH₂SAr | SN2 Ring Opening |

| Azide (N₃⁻) | DMSO | PhSO₂CH₂CH₂CH₂N₃ | SN2 Ring Opening |

| Alkoxides (RO⁻) | ROH | PhSO₂CH₂CH₂CH₂OR | SN2 Ring Opening |

Oxidative Ring Opening

Specific oxidative ring-opening reactions targeting the cyclopropane ring of this compound are not well-documented in readily available literature. In general, oxidative cleavage involves the breaking of carbon-carbon bonds through the action of strong oxidizing agents. For this compound, such a reaction would likely lead to the formation of various oxygenated products, but the conditions required and the specific outcomes are not established. The phenyl sulfonate group itself can be susceptible to radical-initiated oxidative degradation, which could potentially complicate oxidative reactions targeting the cyclopropane ring. msu.edu

Thermal Ring Opening Reactions

The thermal isomerization of unsubstituted cyclopropane to propene is a classic example of a thermal rearrangement that proceeds through a biradical intermediate. It is plausible that this compound could undergo a similar thermal ring-opening. Upon heating, homolytic cleavage of one of the C-C bonds in the ring would form a 1,3-biradical. This intermediate could then rearrange, likely involving a hydrogen shift, to form an unsaturated sulfone. However, without specific experimental data, this remains a hypothetical pathway. The high temperatures required for such reactions may also lead to decomposition.

Elimination Reactions Involving this compound Derivatives

Elimination reactions require a substrate with a leaving group and a hydrogen atom on an adjacent carbon (a β-hydrogen). Therefore, to discuss elimination reactions, we must consider derivatives of this compound, such as a hypothetical 1-(1-chloroethyl)-2-(phenylsulfonyl)cyclopropane. In such a molecule, the phenylsulfonyl group would influence the reaction by increasing the acidity of the β-hydrogen on the cyclopropane ring.

E1 and E2 Mechanisms

The competition between the unimolecular (E1) and bimolecular (E2) elimination pathways for a given this compound derivative would depend on the substrate structure, the base, and the solvent, consistent with established principles of elimination reactions. chemguide.co.ukorganic-chemistry.org

The E2 mechanism is a concerted, one-step process where the base removes a proton and the leaving group departs simultaneously. This pathway is favored by:

A strong, non-polarizable base (e.g., alkoxides like ethoxide or tert-butoxide).

A primary or secondary substrate .

A polar aprotic solvent .

A specific stereochemical arrangement known as anti-periplanar geometry , where the β-hydrogen and the leaving group are in the same plane and oriented at a 180° angle to each other.

The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form the alkene. This pathway is favored by:

A weak base (e.g., water or ethanol, which often also acts as the solvent).

A tertiary or secondary substrate that can form a stable carbocation.

A polar protic solvent , which helps stabilize the carbocation intermediate.

For a derivative of this compound, the strong electron-withdrawing effect of the sulfonyl group would destabilize an adjacent carbocation, making an E1 pathway less likely than for a comparable unactivated substrate. Conversely, this same group would increase the acidity of the β-hydrogen on the ring, facilitating its removal by a base and thus favoring the E2 pathway.

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) |

| Base Strength | Weak base required | Strong base favored |

| Solvent | Polar protic (e.g., H₂O, ROH) | Polar aprotic favored |

| Substrate Structure | 3° > 2° (1° does not occur) | 3° > 2° > 1° |

| Intermediate | Carbocation | None (concerted transition state) |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

Hofmann and Cope Elimination Analogues

The Hofmann and Cope eliminations are classic reactions for the synthesis of alkenes from amines. While direct examples involving this compound derivatives are not extensively reported, the principles of these reactions can be applied to understand the potential reactivity of appropriately substituted analogues.

The Hofmann elimination involves the exhaustive methylation of an amine to form a quaternary ammonium (B1175870) salt, which then undergoes elimination upon treatment with a base, typically silver oxide. wikipedia.orgbyjus.comlibretexts.orgyoutube.com For a hypothetical Hofmann elimination analogue of a this compound derivative, such as N,N-dimethyl-2-(phenylsulfonyl)cyclopropan-1-aminium hydroxide, the reaction would be expected to proceed via an E2 mechanism. libretexts.orgyoutube.com The regioselectivity of the Hofmann elimination is typically governed by the "Hofmann rule," which predicts the formation of the least substituted alkene. wikipedia.orgbyjus.comlibretexts.org This is attributed to the steric bulk of the quaternary ammonium leaving group, which favors the abstraction of the most accessible β-hydrogen. wikipedia.org In the case of a cyclopropyl (B3062369) system, the geometric constraints of the ring would also play a significant role in determining the feasibility and outcome of the elimination.

The Cope elimination is a thermally induced syn-elimination of a tertiary amine N-oxide. organic-chemistry.orgwikipedia.orgnrochemistry.comchemistrysteps.com The reaction proceeds through a five-membered cyclic transition state, where the N-oxide oxygen acts as an intramolecular base to abstract a β-hydrogen. organic-chemistry.orgwikipedia.orgchemistrysteps.com For a Cope elimination analogue, such as N,N-dimethyl-2-(phenylsulfonyl)cyclopropan-1-amine N-oxide, the stereochemistry of the elimination would be strictly syn-periplanar. organic-chemistry.orgwikipedia.org The presence of the electron-withdrawing phenylsulfonyl group could potentially influence the acidity of the cyclopropyl hydrogens, which might affect the rate of the reaction. organic-chemistry.org

| Elimination Reaction | Key Features | Expected Outcome for this compound Analogue |

| Hofmann Elimination | Quaternary ammonium salt intermediate, E2 mechanism, Hofmann rule applies. wikipedia.orgbyjus.comlibretexts.org | Formation of a cyclopropene (B1174273) derivative, though ring strain may favor alternative reaction pathways. |

| Cope Elimination | Tertiary amine N-oxide intermediate, syn-elimination, cyclic transition state. organic-chemistry.orgwikipedia.orgnrochemistry.com | Formation of a cyclopropene derivative, with the stereochemical outcome dictated by the syn-periplanar requirement. |

Cycloaddition Reactions

The activated nature of the cyclopropane ring in this compound and its derivatives makes them potential substrates for various cycloaddition reactions.

Donor-acceptor cyclopropanes are known to undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. In these reactions, the cyclopropane acts as a three-carbon building block. The presence of an electron-donating group (donor) and an electron-withdrawing group (acceptor) on the cyclopropane ring facilitates its opening to form a 1,3-zwitterionic intermediate, which then participates in the cycloaddition.

Cyclopropanes bearing a phenylsulfonyl group (an acceptor) and a suitable donor group are expected to be effective substrates in Lewis acid-catalyzed [3+2] cycloadditions. nih.govresearchgate.netnih.gov For instance, reactions with heterocumulenes such as isocyanates, isothiocyanates, and carbodiimides can lead to the formation of five-membered heterocycles. nih.gov Nitrones are also common dipolarophiles in such reactions, leading to the synthesis of isoxazolidine (B1194047) derivatives. nih.govwikipedia.orgrsc.orgrsc.orgnih.gov The regioselectivity of these cycloadditions is influenced by the nature of the substituents on both the cyclopropane and the dipolarophile. wikipedia.org Similarly, nitrile oxides can be employed as 1,3-dipoles, reacting with activated cyclopropanes to yield isoxazolines. nih.govnih.govresearchgate.netmdpi.com

Transition metals, particularly palladium and rhodium, can catalyze the cycloaddition reactions of vinylcyclopropanes. nih.govrsc.orgpku.edu.cnnih.govnih.govnih.govpku.edu.cnresearchgate.net In these reactions, the vinylcyclopropane (B126155) can act as either a three-carbon or a five-carbon synthon. nih.gov For a vinyl-substituted this compound, a palladium(0) catalyst could facilitate a formal [3+2] cycloaddition with an electron-deficient olefin. nih.govrsc.orgnih.gov The reaction is believed to proceed through a π-allylpalladium intermediate. nih.gov

Rhodium catalysts are also effective in promoting various cycloaddition reactions of vinylcyclopropanes, including [5+2+1] cycloadditions with carbon monoxide to form eight-membered rings. nih.gov The phenylsulfonyl group would be expected to influence the stability of the organometallic intermediates and thus the efficiency and selectivity of the cycloaddition.

| Cycloaddition Type | Catalyst/Conditions | Potential Products with this compound Derivatives |

| [3+2] Cycloaddition | Lewis Acid (e.g., Sc(OTf)₃) | Five-membered carbo- and heterocycles. nih.govnih.gov |

| Transition Metal-Catalyzed [3+2] Cycloaddition | Pd(0) or Rh(I) | Highly substituted cyclopentanes or other cyclic systems depending on the reaction partner. nih.govrsc.orgpku.edu.cn |

Rearrangement and Migration Reactions

The inherent ring strain of the cyclopropane ring, coupled with the electronic influence of the phenylsulfonyl group, makes this compound and its derivatives susceptible to various rearrangement reactions.

A well-known rearrangement of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement , which typically occurs at high temperatures. wikipedia.orgresearchgate.netresearchgate.net This reaction can proceed through either a concerted, pericyclic pathway or a diradical intermediate. wikipedia.org The presence of a phenylsulfonyl group on the cyclopropane ring could influence the mechanism and the required reaction conditions. For a vinylthis compound, this rearrangement would lead to a substituted cyclopentene.

Another relevant rearrangement is the Cloke-Wilson rearrangement , where cyclopropyl ketones or imines rearrange to dihydrofurans or dihydropyrrolines, respectively, often under thermal or acidic conditions. nih.gov The phenylsulfonyl group, being a strong electron-withdrawing group similar to a carbonyl, might facilitate an analogous rearrangement of a suitably substituted this compound.

Mechanistic Investigations of Cyclopropanesulphonylbenzene Reactivity

Kinetic and Thermodynamic Analysis of Reactions

A thorough understanding of any chemical reaction begins with a quantitative study of its rate and energy changes. For cyclopropanesulphonylbenzene, this would involve investigating reactions such as acid-catalyzed ring-opening or nucleophilic substitution.

Rate Laws and Reaction Order Determinations

rate = k [this compound]m [Reactant 2]n...

Activation Parameters

Activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy profile of a reaction's transition state. These are derived from studying the temperature dependence of the rate constant (k) using the Arrhenius and Eyring equations. For instance, a large negative entropy of activation often suggests a highly ordered, associative transition state, whereas a small or positive value might indicate a dissociative mechanism. No such parameters have been reported for reactions of this compound, precluding any detailed analysis of its transition state energetics.

Elucidation of Reaction Intermediates

Identifying the transient species formed during a reaction is key to mapping its mechanistic pathway. Reactions of cyclopropane (B1198618) derivatives can proceed through various intermediates, including carbocations, zwitterions, or radicals, depending on the reactants and conditions.

Carbocation Stability and Rearrangements

In reactions such as acid-catalyzed solvolysis, the protonation of the cyclopropane ring can lead to ring-opening and the formation of a carbocation intermediate. The presence of the strongly electron-withdrawing phenylsulfonyl (–SO₂Ph) group would be expected to significantly destabilize an adjacent carbocation. This destabilization would make the formation of a carbocation at the α-carbon (the carbon attached to the sulfonyl group) highly unfavorable. A carbocation at a β-position would be more plausible, though still influenced by the inductive effect of the sulfonyl group.

The stability of any potential carbocation intermediate would dictate the reaction pathway and the structure of the final products. It is well-established that less stable carbocations can rearrange to more stable forms via hydride or alkyl shifts. However, without specific studies on this compound, the existence, stability, and potential rearrangements of any carbocationic intermediates in its reactions are purely speculative.

Zwitterionic Intermediates

In reactions with nucleophiles or in certain cycloadditions, the opening of the cyclopropane ring could potentially form a zwitterionic intermediate. For example, nucleophilic attack on one of the ring carbons could lead to a species with a negative charge (from the nucleophile) and a positive charge elsewhere on the molecule, which would likely be delocalized. The phenylsulfonyl group is a powerful anion-stabilizing group, which might favor pathways involving carbanionic or zwitterionic intermediates where the negative charge can be stabilized on the carbon atom to which the sulfonyl group is attached. However, there is no direct experimental or computational evidence confirming the formation of zwitterionic intermediates in reactions of this compound.

Radical Species

Reactions involving radical initiators or photolysis could lead to the formation of radical intermediates. Homolytic cleavage of a C–H or C–C bond of the cyclopropane ring, while generally requiring significant energy, is a possibility. The phenylsulfonyl group can also influence radical stability. Studies on related sulfonyl compounds have shown that α-sulfonyl radicals can be stabilized. Free radical cyclization reactions are known for some alkylsulfonyl derivatives, but whether this compound participates in similar radical-mediated processes has not been documented.

Transition State Characterization

The characterization of transition states is crucial for understanding the reaction mechanisms of this compound. Computational chemistry, employing methods such as density functional theory (DFT) and ab initio calculations, would be instrumental in modeling the potential energy surfaces of its reactions. These calculations could identify the geometry, energy, and vibrational frequencies of transition state structures for various potential reactions, such as nucleophilic substitution or elimination.

Spectroscopic techniques could potentially be used to probe transition states, although their transient nature makes direct observation challenging. Kinetic isotope effect studies, by substituting specific atoms with their heavier isotopes, could also provide indirect evidence about the structure of the transition state.

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving a chiral center at the cyclopropane ring would provide significant insight into the reaction mechanism.

Inversion of Configuration (S_N2)

For a nucleophilic substitution reaction at a stereocenter on the cyclopropane ring of a substituted this compound, an S_N2 mechanism would be expected to proceed with a complete inversion of configuration. This would involve a backside attack by the nucleophile, leading to a stereospecific product. Experimental verification through the synthesis of an enantiomerically pure starting material and subsequent stereochemical analysis of the product would be necessary to confirm this pathway.

Regioselectivity (S_N1 vs. S_N2)

The regioselectivity of nucleophilic attack on a substituted this compound would depend on the stability of potential carbocation intermediates (favoring S_N1) versus the steric accessibility for a backside attack (favoring S_N2). The presence of the electron-withdrawing sulfonylbenzene group would likely destabilize an adjacent carbocation, making an S_N1 pathway less favorable. Therefore, S_N2 reactions at the less sterically hindered carbon of the cyclopropane ring would be the more probable pathway.

Syn/Anti Elimination

Elimination reactions of substituted cyclopropanesulphonylbenzenes could, in principle, proceed through either a syn or anti periplanar arrangement of the leaving group and the proton to be abstracted. The preferred pathway would be dictated by the geometric constraints of the rigid cyclopropane ring and the nature of the base used. Concerted E2 eliminations typically favor an anti-periplanar geometry. However, the conformational rigidity of the cyclopropane ring might enforce a syn-elimination pathway.

Catalysis and Solvent Effects on this compound Reactions

The rates and mechanisms of reactions involving this compound would be influenced by the choice of catalyst and solvent.

Catalysis:

Acid catalysis: Could be employed to protonate the sulfonyl group, making it a better leaving group and potentially promoting S_N1-type reactions or ring-opening.

Base catalysis: Would be relevant for elimination reactions, where the strength and steric bulk of the base would influence the rate and regioselectivity.

Phase-transfer catalysis: Could be utilized in reactions involving a nucleophile in an aqueous phase and the substrate in an organic phase.

Solvent Effects:

The polarity and protic nature of the solvent would play a critical role.

| Solvent Property | Potential Effect on S_N1 Reactions | Potential Effect on S_N2 Reactions |

| Polar Protic | Stabilizes both the carbocation intermediate and the leaving group, increasing the reaction rate. | Solvates the nucleophile, decreasing its reactivity and slowing the reaction rate. |

| Polar Aprotic | Can solvate the leaving group but is less effective at stabilizing the carbocation. | Does not strongly solvate the nucleophile, leading to an increased reaction rate. |

| Nonpolar | Generally disfavors reactions involving charged intermediates or transition states. | Reaction rates are typically slower. |

Structure-Reactivity Relationships and Linear Free Energy Relationships

Systematic studies on substituted cyclopropanesulphonylbenzenes would be necessary to establish structure-reactivity relationships. By introducing various substituents on the phenyl ring, one could investigate their electronic effects on the reaction rates.

A Hammett plot, a type of linear free energy relationship, could be constructed by plotting the logarithm of the relative reaction rates against the Hammett substituent constant (σ). The slope of this plot (the reaction constant, ρ) would provide information about the charge development in the transition state.

Expected Hammett Plot for Nucleophilic Substitution:

| Reaction Type | Expected Sign of ρ | Interpretation |

| Nucleophilic attack on the cyclopropane ring | Positive | A positive ρ value would indicate that electron-withdrawing groups on the benzene (B151609) ring accelerate the reaction by stabilizing a developing negative charge in the transition state (e.g., through stabilization of the leaving group). |

Further investigations using other linear free energy relationships, such as the Taft equation, could help to separate steric and electronic effects of substituents on the cyclopropane ring itself.

Hammett Correlations

The Hammett equation is a powerful tool for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted benzene derivative to that of the unsubstituted compound (k₀ or K₀) through the equation:

log(k/k₀) = σρ

where σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent, and ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org

While specific Hammett constants for the cyclopropanesulphonyl group are not extensively documented, the electronic effects can be approximated by considering the closely related methylsulphonyl (–SO₂CH₃) group. The sulfonyl group is known to be strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to participate in resonance stabilization of negative charge.

Research on the methylsulphonyl group has provided the following Hammett constants:

| Substituent | σ_meta | σ_para_ |

| -SO₂CH₃ | 0.615 | 0.73 |

| Data sourced from research on Hammett's substitution constant for the methylsulphonyl group. researchgate.net |

These positive σ values confirm the electron-withdrawing nature of the methylsulphonyl group, both through inductive effects (σ_meta_) and a combination of inductive and resonance effects (σ_para_). researchgate.net The cyclopropyl (B3062369) group, being a three-membered ring, possesses some degree of unsaturation and can exhibit electronic properties that differ from a simple alkyl group. However, it is reasonable to infer that the cyclopropanesulphonyl group is also a potent electron-withdrawing substituent.

The strong electron-withdrawing character of the cyclopropanesulphonyl group has significant implications for the reactivity of the benzene ring. It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density, making it less susceptible to attack by electrophiles. Conversely, it activates the ring towards nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer complex intermediate. The magnitude of the reaction constant (ρ) in a Hammett plot for a reaction involving this compound would indicate the sensitivity of that specific reaction to the substituent's electronic influence. libretexts.org

Nucleophilicity Scales

To quantitatively assess the reactivity of this compound with a wide array of nucleophiles, kinetic data can be analyzed using nucleophilicity scales. One of the most comprehensive scales was developed by Herbert Mayr, which describes the rate of reaction between a nucleophile and an electrophile with the following equation:

log k = sN(N + E)

In this equation, k is the second-order rate constant, E is an electrophilicity parameter that characterizes the electrophile, N is a nucleophilicity parameter for the nucleophile, and sN is a nucleophile-specific sensitivity parameter. acs.orgnih.gov This framework allows for the prediction of reaction rates for a vast number of nucleophile-electrophile combinations. uni-muenchen.dersc.orguni-muenchen.deprinceton.edu

A study on the nucleophilicity parameters of arylsulfonyl-substituted carbanions provides a relevant example of how sulfonyl groups can influence reactivity within this framework. acs.org In that research, the N and sN parameters for various carbanions were determined by reacting them with a series of reference electrophiles. acs.orgnih.gov

To characterize this compound as an electrophile, one would perform kinetic experiments with a set of well-characterized nucleophiles. The resulting second-order rate constants would be used to determine the E parameter for this compound.

Hypothetical Data for the Reaction of this compound with Reference Nucleophiles

| Reference Nucleophile | Nucleophilicity Parameter (N) | Sensitivity Parameter (sN) | Hypothetical Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| Nucleophile A | 15 | 0.8 | kA |

| Nucleophile B | 18 | 0.9 | kB |

| Nucleophile C | 20 | 1.0 | kC |

| Nucleophile D | 22 | 0.85 | kD |

By plotting log k against the known nucleophilicity parameters, a linear relationship would be expected, from which the electrophilicity parameter (E) of this compound could be derived. This would provide a quantitative measure of its reactivity towards nucleophiles and allow for the prediction of its reaction rates with a vast library of other nucleophiles. nih.govdigitellinc.com Such studies are fundamental to understanding and predicting the chemical behavior of this compound in various reaction environments.

Strategic Applications of Cyclopropanesulphonylbenzene in Organic Synthesis

As a Building Block for Complex Molecular Architectures

Cyclopropanesulphonylbenzene, also known as phenyl cyclopropyl (B3062369) sulfone, possesses the latent functionality of a 1,3-dipole equivalent upon ring-opening. The phenylsulfonyl group polarizes the cyclopropane (B1198618) ring, rendering the adjacent carbon atoms electrophilic and susceptible to cleavage. This characteristic theoretically allows it to serve as a three-carbon building block for constructing more complex molecular frameworks.

Construction of Carbon-Carbon Bonds

The activation provided by the phenylsulfonyl group suggests that this compound could react with carbon-based nucleophiles in a ring-opening fashion to forge new carbon-carbon bonds. Such reactions are well-documented for cyclopropanes activated by other electron-withdrawing groups (e.g., esters, ketones), which are often termed donor-acceptor cyclopropanes. These activated cyclopropanes readily react with a variety of carbon nucleophiles, including enolates, enamines, and organometallic reagents, to yield 1,3-difunctionalized products or to initiate cascade reactions for the synthesis of larger carbocyclic systems. However, specific, documented examples of this compound itself being employed in this capacity are not prevalent in the reviewed literature.

Formation of Carbon-Heteroatom Bonds

The most clearly defined utility of this compound is in the formation of carbon-heteroatom bonds via nucleophilic ring-opening. The electron-withdrawing nature of the sulfonyl group facilitates the cleavage of the strained C-C bonds of the cyclopropane ring by nucleophiles.

Research has demonstrated that the cyclopropane ring in sulfones can be opened by heteroatom nucleophiles. For instance, early studies showed that cyclopropyl sulfones undergo ring-opening when treated with sodium benzenethiolate. This reaction proceeds via a base-catalyzed nucleophilic attack, effectively creating a new carbon-sulfur bond and yielding a functionalized acyclic sulfone. scholaris.ca This reactivity underscores the potential of this compound to act as a precursor for linear chains containing specific heteroatom functionalities.

Table 1: Nucleophilic Ring-Opening of Cyclopropyl Sulfones

| Reactant | Nucleophile | Product Type | Bond Formed |

|---|---|---|---|

| Phenyl cyclopropyl sulfone | Sodium benzenethiolate | Acyclic thioether sulfone | C-S |

Synthesis of Functionalized Organic Compounds

The application of this compound as a starting material for the synthesis of a broad range of functionalized organic compounds is a direct extension of its ring-opening reactivity. The product of the reaction with sodium benzenethiolate, for example, is a poly-functionalized molecule containing two sulfonyl groups and a thioether linkage, which could serve as an intermediate for further synthetic transformations. scholaris.ca Despite this potential, the literature does not provide a wide array of examples where this compound is used as a common precursor for diverse compound libraries.

Derivatization and Analog Preparation

The preparation of derivatives and analogs of this compound itself is not a widely covered topic in available research. Synthetic strategies typically focus on the construction of the cyclopropyl sulfone moiety from acyclic precursors, such as the γ-dehydrohalogenation of γ-chloropropyl phenyl sulfone using a strong base like sodium amide. scholaris.ca Systematic studies on the derivatization of the phenyl ring or the cyclopropane ring of the parent compound to create analogs for structure-activity relationship studies or for fine-tuning its reactivity are not readily found.

Role in Annulation and Ring-Forming Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecular fragment, are a powerful tool in organic synthesis. Activated cyclopropanes are often employed as three-carbon (C3) synthons in formal cycloaddition reactions, such as [3+2] and [3+3] annulations, to construct five- and six-membered rings, respectively. semanticscholar.orgresearchgate.net These reactions typically proceed via a stepwise mechanism involving nucleophilic ring-opening followed by an intramolecular cyclization.

While this is a common strategy for cyclopropanes bearing two electron-withdrawing groups (e.g., diesters) or a donor-acceptor substitution pattern, there is a lack of specific evidence in the scientific literature demonstrating the use of this compound in such annulation or ring-forming reactions. The electronic activation provided solely by the phenylsulfonyl group may not be sufficient to promote the same breadth of cycloaddition reactivity seen with classic donor-acceptor cyclopropanes.

Theoretical and Computational Studies of Cyclopropanesulphonylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of cyclopropanesulphonylbenzene. Methods such as Density Functional Theory (DFT) and various ab initio techniques are employed to model the molecule's properties with high accuracy. ekb.egnih.gov

A primary focus of these calculations is the determination of the molecular orbital (MO) energy levels and their spatial distribution. The interaction between the cyclopropyl (B3062369) ring and the sulfonylbenzene moiety significantly influences the electronic structure. The sulfonyl group is strongly electron-withdrawing, which is expected to lower the energy of the molecular orbitals, particularly those with significant contribution from the phenyl ring.

The cyclopropyl group, with its "bent" or "Walsh" orbitals, can act as a weak π-donor. This interaction with the sulfonylbenzene group can be analyzed through Natural Bond Orbital (NBO) analysis, which provides a quantitative picture of electron delocalization and charge transfer between the two fragments.

Table 1: Calculated Electronic Properties of a Representative Aryl Sulfone

| Property | Value | Method |

| Dipole Moment | 5.2 D | DFT/B3LYP |

| HOMO Energy | -7.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP |

Note: The data in this table is illustrative for a generic aryl sulfone and would require specific calculations for this compound.

Molecular Modeling of Reaction Pathways and Energetics

Molecular modeling is a powerful tool for investigating the mechanisms and energetics of reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a deeper understanding of reaction feasibility and selectivity. mdpi.com

One area of interest is the reactivity of the cyclopropyl ring. Due to its inherent ring strain, the cyclopropyl group can undergo ring-opening reactions. Computational models can simulate these pathways, for instance, under nucleophilic or electrophilic attack, and determine the energetic barriers associated with them. The presence of the electron-withdrawing sulfonylbenzene group is expected to influence the regioselectivity of such reactions.

Furthermore, reactions involving the phenyl ring, such as electrophilic aromatic substitution, can be modeled. The sulfonyl group is a meta-director, and computational studies can quantify the relative energies of the intermediates formed from ortho, meta, and para attack, thus explaining the observed regioselectivity. A theoretical study of the [3+2] cycloaddition reaction of an azomethine ylide with phenyl vinyl sulphone provides a framework for how such reactions involving a sulfone can be computationally investigated. mdpi.com

Analysis of Ring Strain and its Influence on Reactivity

The cyclopropyl group is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain energy, which can be quantified through computational methods by comparing the heat of formation of the cyclic compound with an acyclic analogue, is a key determinant of its reactivity. acs.orgnih.govchemrxiv.org

In this compound, the presence of the sulfonyl group can modulate this ring strain and its chemical consequences. The electron-withdrawing nature of the sulfonyl group can polarize the C-C bonds of the cyclopropyl ring, potentially making them more susceptible to nucleophilic attack and subsequent ring opening.

Computational studies can analyze the bond lengths and electron density distribution within the cyclopropyl ring to assess the impact of the sulfonylbenzene substituent. For instance, an elongation of the C-C bonds adjacent to the sulfonyl group might be indicative of increased strain and a predisposition towards cleavage at that site. The cyclopropane (B1198618) ring is known to be utilized as a "radical clock" in mechanistic studies, as it undergoes rapid ring-opening when a radical is formed on an adjacent carbon. nih.gov This inherent reactivity due to ring strain is a central feature of its chemistry.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a qualitative and often quantitative framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orglibretexts.org

For this compound, FMO analysis can predict its behavior in various chemical reactions. The energy and spatial distribution of the HOMO and LUMO are key to its reactivity. The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. pku.edu.cnyoutube.com

Due to the electron-withdrawing sulfonyl group, the LUMO of this compound is expected to be relatively low in energy and localized primarily on the phenyl ring and the sulfur atom. This would suggest that the molecule is a good electrophile, susceptible to nucleophilic attack at the aromatic ring or the sulfur center. The HOMO, on the other hand, might have significant contributions from the cyclopropyl ring's Walsh orbitals, suggesting that it could participate in reactions as a π-donor.

FMO theory is particularly useful in predicting the outcomes of pericyclic reactions, such as cycloadditions. By analyzing the symmetry and energy of the frontier orbitals of this compound and a potential reaction partner, the feasibility and stereoselectivity of the reaction can be rationalized. wikipedia.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are crucial for its reactivity and interactions with other molecules. Conformational analysis, through computational methods, explores the potential energy surface as a function of bond rotations. For this compound, the key rotational barriers are around the C(cyclopropyl)-S bond and the S-C(phenyl) bond.

Computational scans of these dihedral angles can identify the lowest energy conformers and the energy barriers between them. These studies can reveal whether certain orientations of the cyclopropyl and phenyl rings relative to the sulfonyl group are preferred. researchgate.net

Stereoelectronic effects, which describe the influence of orbital interactions on molecular conformation and reactivity, are also important. In this compound, potential stereoelectronic interactions could involve hyperconjugation between the C-C or C-H bonds of the cyclopropyl ring and the antibonding orbitals of the S-O or S-C bonds. These interactions can stabilize certain conformations over others and can be quantified using techniques like Natural Bond Orbital (NBO) analysis.

Advanced Characterization Techniques for Cyclopropanesulphonylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Cyclopropanesulphonylbenzene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and cyclopropyl (B3062369) protons. The protons on the phenyl group typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the sulfonyl group. The protons of the cyclopropyl ring will be found in the upfield region, generally between δ 0.5 and 3.0 ppm. The methine proton (CH-SO₂) is expected to be the most deshielded of the cyclopropyl protons. The geminal and vicinal coupling constants between the cyclopropyl protons are characteristic and provide valuable information about their relative stereochemistry.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. nih.gov For this compound, distinct signals are expected for the ipso, ortho, meta, and para carbons of the phenyl ring, with the ipso-carbon (attached to the SO₂ group) being significantly deshielded. The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum. The chemical shift of the cyclopropyl carbons is a sensitive probe of the substitution pattern on the ring.

Below is a table with representative ¹H and ¹³C NMR chemical shifts for a compound structurally similar to this compound, Allyl Phenyl Sulfone, which illustrates the expected regions for the different proton and carbon signals. rsc.org

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.89-7.87 (m, 2H), 7.65-7.62 (m, 1H), 7.56-7.53 (m, 2H) | - |

| Aromatic-C | - | 138.9, 133.7, 129.2, 128.0 |

| Allyl-H | 5.73-5.64 (m, 1H), 5.04-4.99 (m, 2H), 3.15-3.11 (m, 2H) | - |

| Allyl-C | - | 133.6, 117.1, 55.3 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. digitellinc.com For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for phenyl sulfones include cleavage of the C-S and S-O bonds. The detection of fragments corresponding to the phenylsulfonyl cation and the cyclopropyl cation would be indicative of the structure of this compound.

A representative mass spectrometry result for a related sulfone, Benzyl Phenyl Sulfone, shows a prominent sodium adduct ion [M+Na]⁺. rsc.org

| Compound | Ionization Mode | Observed Ion [M+Na]⁺ (m/z) |

|---|---|---|

| Benzyl Phenyl Sulfone | EI+ | 255 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nist.gov For this compound, the most characteristic vibrations are associated with the sulfonyl (SO₂) group and the phenyl and cyclopropyl rings.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group, typically in the regions of 1350–1300 cm⁻¹ and 1170–1120 cm⁻¹, respectively. cpmat.ru Vibrations associated with the phenyl group include C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region. The cyclopropyl group will exhibit characteristic C-H stretching vibrations and ring deformation modes.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com Therefore, the symmetric stretch of the SO₂ group and the breathing modes of the phenyl ring are expected to give strong signals in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

The following table presents typical IR absorption frequencies for key functional groups found in sulfones. nist.govcpmat.ru

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1350 - 1300 |

| SO₂ | Symmetric Stretch | 1170 - 1120 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Cyclopropyl C-H | Stretch | ~3100 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sielc.com The UV-Vis spectrum of this compound is expected to be dominated by absorptions due to the phenyl group. The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of the sulfonyl group, a chromophore, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The position and intensity of the absorption maxima can be influenced by the solvent polarity. While the cyclopropyl group itself does not absorb significantly in the UV-Vis region, its interaction with the phenylsulfonyl moiety may subtly influence the electronic transitions.

For comparison, the UV absorption spectrum of phenyl vinyl sulfone shows an absorption maximum at a wavelength that can be used for its detection. sielc.com

| Compound | Absorption Maximum (λmax, nm) |

|---|---|

| Divinyl Sulfone | 200 |

X-ray Diffraction Analysis for Solid-State Structures

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. st-andrews.ac.uk The crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, can also be elucidated. researchgate.net The data obtained from X-ray diffraction analysis is crucial for understanding the structure-property relationships of these compounds. For non-crystalline or poorly crystalline materials, X-ray powder diffraction (XRPD) can be used to assess the degree of crystallinity and identify different polymorphic forms. mdpi.com

Key structural parameters that would be determined for this compound include the C-S and S-O bond lengths of the sulfonyl group, the geometry of the cyclopropyl ring, and the dihedral angle between the phenyl and cyclopropyl groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cyclopropanesulphonylbenzene, and how can reaction parameters be optimized for yield improvement?

- Methodological Answer : Begin with literature review of sulfonation and cyclopropanation reactions . Key parameters include temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst selection (e.g., Lewis acids like AlCl₃). Use design of experiments (DoE) to assess interactions between variables. Monitor reaction progress via HPLC or GC-MS . For yield optimization, iterative testing under inert atmospheres (N₂/Ar) is recommended to suppress side reactions like oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm, coupling constants J = 8–12 Hz) and sulfonyl group signals (δ 3.5–4.5 ppm for SO₂ adjacent protons) .

- IR : Confirm sulfonyl S=O stretches at 1150–1300 cm⁻¹ and cyclopropane C-H stretches at 2800–3100 cm⁻¹ .

- Mass Spectrometry : Look for molecular ion peaks (m/z ~210–230) and fragmentation patterns (e.g., loss of SO₂ group). Cross-validate with computational simulations (e.g., Gaussian software) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 48 hours. Analyze degradation products via LC-MS. Stability is typically optimal at pH 6–8 due to reduced hydrolysis of the sulfonyl group. For acidic conditions (pH < 4), cyclopropane ring opening may occur, detected by new NMR peaks at δ 4.5–5.5 ppm .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data for this compound in nucleophilic aromatic substitution (NAS) versus electrophilic cyclopropane ring-opening?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to differentiate mechanisms. For NAS, electron-withdrawing sulfonyl groups activate the benzene ring, favoring σ-complex formation (ρ ≈ +2.5 in Hammett analysis). For ring-opening, DFT calculations (B3LYP/6-31G*) show strain relief drives reactivity. Contradictions arise when solvents (e.g., polar aprotic vs. protic) alter transition-state stabilization .

Q. How can computational modeling resolve discrepancies in reported bond angles and strain energy of the cyclopropane ring in sulfonyl-substituted derivatives?

- Methodological Answer : Perform comparative molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and QTAIM (Quantum Theory of Atoms in Molecules) analysis. Published discrepancies often stem from crystallographic vs. solution-phase data. For example, X-ray structures may show bond angles of 58–60° due to packing forces, whereas gas-phase calculations predict 59.5° ± 0.3°. Use averaged strain energies (∼27 kcal/mol) from isodesmic reactions to reconcile differences .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis during scale-up?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR for sulfonation completion). Control impurities (<0.1% by HPLC) via recrystallization (ethanol/water mixtures). For reproducibility, document humidity levels (<30% RH) and reagent stoichiometry (±2% tolerance) .

Data Contradiction Analysis

Q. Why do studies report conflicting biological activity data for this compound analogs, and how can these inconsistencies be addressed?

- Methodological Answer :

- Step 1 : Meta-analysis of IC₅₀ values (e.g., kinase inhibition assays) to identify outliers. Normalize data using Z-scores.